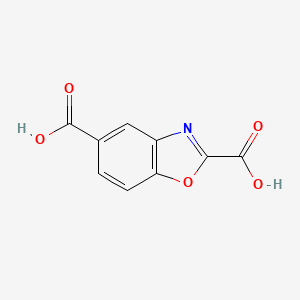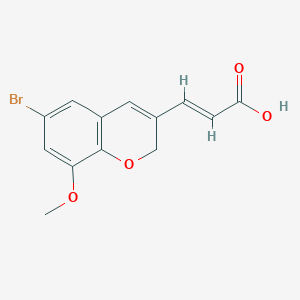
(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation, often using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Acrylic Acid Formation: The acrylic acid moiety is introduced through a Knoevenagel condensation reaction, where the chromene derivative reacts with malonic acid or its derivatives in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylation processes, followed by the Knoevenagel condensation. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated carboxylic acids
Substitution: Amino or thio derivatives of the chromene
Applications De Recherche Scientifique
(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Hydrogen bromide (HBr)
Uniqueness
(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H11BrO4 |
|---|---|
Poids moléculaire |
311.13 g/mol |
Nom IUPAC |
(E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11BrO4/c1-17-11-6-10(14)5-9-4-8(2-3-12(15)16)7-18-13(9)11/h2-6H,7H2,1H3,(H,15,16)/b3-2+ |
Clé InChI |
RRBNLTMICOCWPO-NSCUHMNNSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1OCC(=C2)/C=C/C(=O)O)Br |
SMILES canonique |
COC1=CC(=CC2=C1OCC(=C2)C=CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


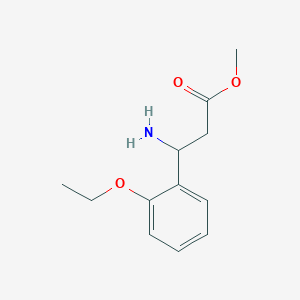

![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
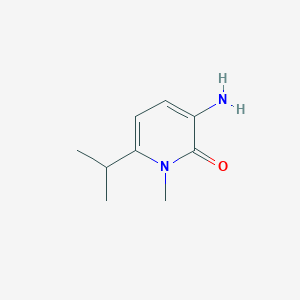

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
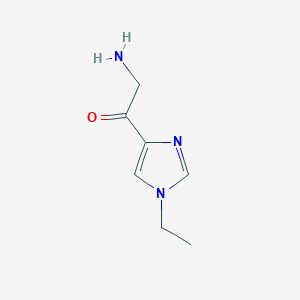


![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)

